molecular formula C7H11NOS B2880395 3-Amino-1-(thiophen-2-yl)propan-1-ol CAS No. 65653-31-8

3-Amino-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B2880395
CAS No.: 65653-31-8
M. Wt: 157.23
InChI Key: OFOQLYYHEOJCSK-UHFFFAOYSA-N
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Description

3-Amino-1-(thiophen-2-yl)propan-1-ol is an organic compound that features both an amino group and a thiophene ring Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently subjected to a reductive amination with formaldehyde to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-1-(thiophen-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(thiophen-2-yl)propan-1-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.

    3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound has a methyl group attached to the amino group, which can affect its reactivity and biological activity.

    3-(Thiophen-2-yl)propan-1-ol:

Uniqueness

3-Amino-1-(thiophen-2-yl)propan-1-ol is unique due to the presence of both an amino group and a thiophene ring, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-1-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOQLYYHEOJCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 ml of a THF solution of 1.53 g (10 mmol) of the optically active 3-(2-thienyl)-3-hydroxypropanenitrile obtained in Example 6, slowly added was 1.23 ml (13 mmol) of borane.dimethylsulfide complex. After removing the dimethylsulfide by reducing the pressure, the reaction mixture was refluxed for 2.5 hours. The reaction was stopped by addition of a methanol/hydrochloric acid solution, and the methanol was distilled off under vacuum. After neutralizing with a SN aqueous solution of sodium hydroxide, the solvent was distilled off, a further aqueous solution of sodium hydroxide was added to make the reaction solution basic, and this was then extracted with methylene chloride. This methylene chloride solution was dried with anhydrous sodium sulfate, and the solvent was then distilled off under vacuum to give 1.28 g (yield 81%, 1H-NMR) of optically active 1-(2-thienyl)-3-aminopropanol.
Quantity
1.23 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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